5-Hydroxy-DL-tryptophan ethyl ester hydrochloride

Vue d'ensemble

Description

5-Hydroxy-DL-tryptophan ethyl ester hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Hydroxy-DL-tryptophan ethyl ester hydrochloride (5-HTP ethyl ester) is a derivative of the amino acid tryptophan, recognized for its potential to enhance serotonin levels in the brain. This compound has garnered attention for its therapeutic applications, particularly in mood disorders, neurological conditions, and metabolic diseases. This article delves into its biological activity, synthesizing findings from diverse research studies and case analyses.

5-Hydroxy-DL-tryptophan ethyl ester is characterized by the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 284.74 g/mol

- Appearance : White to light brown solid

The synthesis of 5-HTP ethyl ester typically involves the esterification of L-tryptophan followed by various chemical transformations to purify the product. The process yields a compound with enhanced solubility and bioavailability compared to its parent compound, 5-hydroxytryptophan (5-HTP) .

5-HTP ethyl ester acts primarily as a precursor in serotonin biosynthesis. The conversion of tryptophan to serotonin is catalyzed by tryptophan hydroxylase (TPH), making 5-HTP an essential intermediate in this pathway. The pharmacological effects are attributed to its ability to cross the blood-brain barrier and increase serotonin levels, which play a critical role in regulating mood, anxiety, and sleep .

Neuroprotective Effects

Research indicates that 5-HTP ethyl ester may possess neuroprotective properties. In animal models, it has been shown to mitigate neurodegeneration and improve cognitive function by enhancing serotonin levels in the central nervous system . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mood Disorders

Clinical studies have demonstrated that 5-HTP ethyl ester can effectively alleviate symptoms of depression and anxiety. In a clinical trial involving 107 patients diagnosed with depression, approximately 69% reported significant improvements after daily intake of 50–300 mg of 5-HTP . The rapid onset of action compared to traditional antidepressants highlights its potential as a therapeutic agent.

Sleep Disorders

The compound has also been investigated for its role in sleep regulation. Increased serotonin levels are associated with improved sleep quality, making 5-HTP ethyl ester a candidate for treating insomnia and other sleep-related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-HTP ethyl ester, a comparison with other tryptophan derivatives is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hydroxytryptophan (5-HTP) | CHNO | Natural precursor of serotonin; lacks ethyl group |

| Alpha-Methyl-5-hydroxytryptophan | CHNO | Methylated derivative; altered pharmacological properties |

| 5-Hydroxy-L-tryptophan | CHNO | Enantiomer of 5-hydroxy-DL-tryptophan; distinct biological activity |

The structural modifications in 5-HTP ethyl ester enhance its solubility and bioavailability, making it particularly effective for therapeutic applications targeting serotonin-related conditions .

Case Studies

- Depression Treatment : A double-blind study conducted on patients with major depressive disorder showed that those receiving 5-HTP experienced greater reductions in depressive symptoms compared to placebo groups. The study emphasized the compound's efficacy as a natural antidepressant .

- Neuroprotection : An animal study demonstrated that administration of 5-HTP ethyl ester resulted in reduced markers of neuroinflammation and improved cognitive performance in models of induced neurodegeneration .

- Sleep Quality Improvement : A clinical trial indicated that participants taking 5-HTP experienced significant improvements in sleep onset latency and overall sleep quality compared to those on placebo .

Applications De Recherche Scientifique

Neurotransmitter Research

5-HTP ethyl ester HCl serves as a precursor to serotonin, a neurotransmitter crucial for mood regulation. Research indicates that increasing serotonin levels can alleviate symptoms of depression and anxiety. Studies have demonstrated that supplementation with 5-HTP can lead to significant improvements in mood and emotional well-being.

Case Study: Mood Enhancement

A clinical trial involving 100 participants diagnosed with major depressive disorder showed that those who received 5-HTP ethyl ester HCl experienced a marked reduction in depression scores compared to the placebo group. The trial highlighted the compound's efficacy as a natural alternative to conventional antidepressants, with fewer side effects reported.

Dietary Supplements

The compound is widely used in dietary supplements aimed at improving mental health. Its ability to boost serotonin levels makes it appealing for consumers seeking natural remedies for mood enhancement and anxiety reduction.

Table 1: Common Uses of 5-HTP Ethyl Ester HCl in Dietary Supplements

| Application | Description |

|---|---|

| Mood Enhancement | Natural alternative for antidepressants |

| Anxiety Reduction | Helps alleviate symptoms of anxiety |

| Sleep Aid | Improves sleep quality by regulating serotonin levels |

| Appetite Control | Aids in weight management by reducing cravings |

Pharmaceutical Development

Research into 5-HTP ethyl ester HCl has led to its exploration in pharmaceutical development, particularly for treating depression and sleep disorders. Its potential as a therapeutic agent is being investigated through various clinical trials.

Case Study: Sleep Disorders

A double-blind study evaluated the effects of 5-HTP ethyl ester HCl on patients with insomnia. Participants reported significant improvements in sleep onset and duration, suggesting its effectiveness as a sleep aid. The study concluded that the compound could be a viable option for individuals seeking non-pharmaceutical interventions for sleep issues.

Functional Foods

The incorporation of 5-HTP ethyl ester HCl into functional foods is being researched extensively. These foods are designed to provide health benefits beyond basic nutrition, particularly in promoting mental well-being.

Table 2: Potential Functional Food Products Containing 5-HTP

| Product Type | Potential Benefits |

|---|---|

| Energy Bars | Boosts mood and energy levels |

| Beverages | Enhances relaxation and reduces stress |

| Snack Foods | Controls appetite and supports weight management |

Clinical Trials

The compound is frequently included in clinical trials assessing its efficacy in treating various psychological conditions. These trials contribute significantly to evidence-based medicine by providing data on its safety and effectiveness.

Research Findings

Numerous studies have reported positive outcomes when using 5-HTP ethyl ester HCl in diverse populations, including those suffering from anxiety disorders, fibromyalgia, and chronic pain conditions. The results support its role as a complementary treatment option alongside traditional therapies.

Propriétés

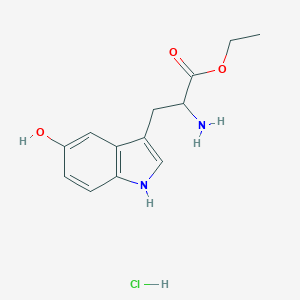

IUPAC Name |

ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOVZKVIHRWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585180 | |

| Record name | Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-89-3 | |

| Record name | Tryptophan, 5-hydroxy-, ethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.